Elevated Lipophilicity and Membrane Partitioning
CAS 137460-57-2 exhibits a computed XLogP3-AA of 5.0, which is substantially higher than the 7-hydroxy analog (7-hydroxy-3-phenoxychromone, CAS 87891-60-9, estimated XLogP ~2.5) and the 7-acetoxy analog (7-acetoxy-3-phenoxychromone, CAS 137988-07-9, estimated XLogP ~2.8). This >2-log-unit increase in lipophilicity is directly attributable to the 7-O-pentyl chain replacing the polar 7-hydroxy or 7-acetoxy substituent [1]. The 3-(3-methylphenoxy)-7-(pentyloxy) analog (CAS 347365-95-1) has a comparable XLogP of approximately 5.3, indicating that the 7-O-pentyl chain is the dominant driver of lipophilicity in this sub-series .
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.0 (CAS 137460-57-2) |
| Comparator Or Baseline | 7-Hydroxy-3-phenoxychromone (CAS 87891-60-9): XLogP ~2.5; 7-Acetoxy-3-phenoxychromone (CAS 137988-07-9): XLogP ~2.8; 3-(3-Methylphenoxy)-7-(pentyloxy) analog (CAS 347365-95-1): XLogP ~5.3 |
| Quantified Difference | ΔXLogP ≈ +2.2 to +2.5 log units versus 7-hydroxy/7-acetoxy analogs; comparable to 3-(3-methylphenoxy) variant |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.09.15 release); values for comparator compounds estimated from structural analogs |
Why This Matters
A compound with XLogP = 5.0 requires different solvent systems (e.g., DMSO content >1%) for in vitro assays and exhibits distinct pharmacokinetic partitioning behaviour compared to the more polar 7-hydroxy or 7-acetoxy analogs, directly impacting experimental design.
- [1] PubChem. XLogP3-AA computed values for CID 3071509 (CAS 137460-57-2), CID 4495747 (CAS 87891-60-9), and CID 3071510. National Center for Biotechnology Information. View Source
